molecular formula C11H14ClNO3 B14387114 5-[(5-Chloropentyl)oxy]pyridine-2-carboxylic acid CAS No. 89816-12-6

5-[(5-Chloropentyl)oxy]pyridine-2-carboxylic acid

Cat. No.: B14387114
CAS No.: 89816-12-6
M. Wt: 243.68 g/mol
InChI Key: ZNOUJBYQGOIQEE-UHFFFAOYSA-N
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Description

5-[(5-Chloropentyl)oxy]pyridine-2-carboxylic acid is an organic compound that belongs to the class of pyridinecarboxylic acids. This compound is characterized by the presence of a pyridine ring substituted with a carboxylic acid group at the 2-position and a 5-chloropentyl ether group at the 5-position. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(5-Chloropentyl)oxy]pyridine-2-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as recrystallization and chromatography can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-[(5-Chloropentyl)oxy]pyridine-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Oxidized derivatives of the pyridine ring

    Reduction: Reduced derivatives of the carboxylic acid group

    Substitution: Substituted products with various functional groups replacing the chlorine atom

Scientific Research Applications

5-[(5-Chloropentyl)oxy]pyridine-2-carboxylic acid has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-[(5-Chloropentyl)oxy]pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use. For example, in antimicrobial applications, the compound may inhibit the growth of bacteria by interfering with essential metabolic processes .

Comparison with Similar Compounds

Similar Compounds

    Pyridine-2-carboxylic acid: A simpler analog without the chloropentyl ether group.

    5-Chloropentanol: A precursor used in the synthesis of the compound.

    Nicotinic acid (3-pyridinecarboxylic acid): Another pyridinecarboxylic acid with different substitution patterns.

Uniqueness

5-[(5-Chloropentyl)oxy]pyridine-2-carboxylic acid is unique due to the presence of both the chloropentyl ether group and the carboxylic acid group on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

CAS No.

89816-12-6

Molecular Formula

C11H14ClNO3

Molecular Weight

243.68 g/mol

IUPAC Name

5-(5-chloropentoxy)pyridine-2-carboxylic acid

InChI

InChI=1S/C11H14ClNO3/c12-6-2-1-3-7-16-9-4-5-10(11(14)15)13-8-9/h4-5,8H,1-3,6-7H2,(H,14,15)

InChI Key

ZNOUJBYQGOIQEE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1OCCCCCCl)C(=O)O

Origin of Product

United States

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